

The Solubility Profile of 6-Aminopicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Aminopicolinic acid

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Abstract

6-Aminopicolinic acid, a pivotal pyridine derivative, serves as a fundamental building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility in these applications is profoundly influenced by its physicochemical properties, most notably its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available solubility data for **6-aminopicolinic acid**, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for **6-aminopicolinic acid** remains largely unpublished. This guide, therefore, focuses on presenting the available qualitative information and providing a robust framework for researchers to determine its solubility in their specific applications.

Introduction to 6-Aminopicolinic Acid

6-Aminopicolinic acid (IUPAC name: 6-Amino-2-pyridinecarboxylic acid), with the chemical formula $C_6H_6N_2O_2$, is a white to off-white crystalline powder. Its structure, featuring both a carboxylic acid group and an amino group on a pyridine ring, imparts amphoteric properties, allowing it to act as both a weak acid and a weak base. This dual functionality is a key determinant of its solubility characteristics, which can be significantly influenced by the pH of the solvent system.

Qualitative Solubility of 6-Aminopicolinic Acid

Based on available safety data sheets and chemical supplier information, the solubility of **6-aminopicolinic acid** can be qualitatively summarized as follows:

- **Water:** It is described as being slightly soluble in water, with solubility increasing significantly in hot water[1][2].
- **Organic Solvents:** It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[1].
- **Aqueous Solutions:** Due to its acidic and basic functional groups, **6-aminopicolinic acid** is soluble in alkaline solutions[1].

It is crucial to note that these are qualitative descriptions. For precise formulation and process development, quantitative solubility determination is essential.

Quantitative Solubility Data

A comprehensive search of peer-reviewed scientific literature, chemical databases, and technical data sheets did not yield specific quantitative solubility data for **6-aminopicolinic acid** (e.g., in g/100 mL or mg/mL at specified temperatures). The absence of this data in the public domain highlights the need for experimental determination by researchers working with this compound. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of **6-Aminopicolinic Acid**

Solvent	Temperature (°C)	Solubility (g/100 mL)	Method of Determination
Water			
Ethanol			
Dimethyl Sulfoxide (DMSO)			
0.1 M HCl			
0.1 M NaOH			
Other (Specify)			

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of **6-aminopicolinic acid**. This protocol is based on the widely accepted shake-flask method.

4.1. Materials and Equipment

- **6-Aminopicolinic acid** (purity $\geq 98\%$)
- Selected solvents (e.g., deionized water, ethanol, DMSO, buffered solutions)
- Analytical balance
- Scintillation vials or sealed flasks
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **6-aminopicolinic acid** to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
- Quantification of Solute Concentration:
 - Gravimetric Method (for non-volatile solvents):
 - Weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of **6-aminopicolinic acid**).

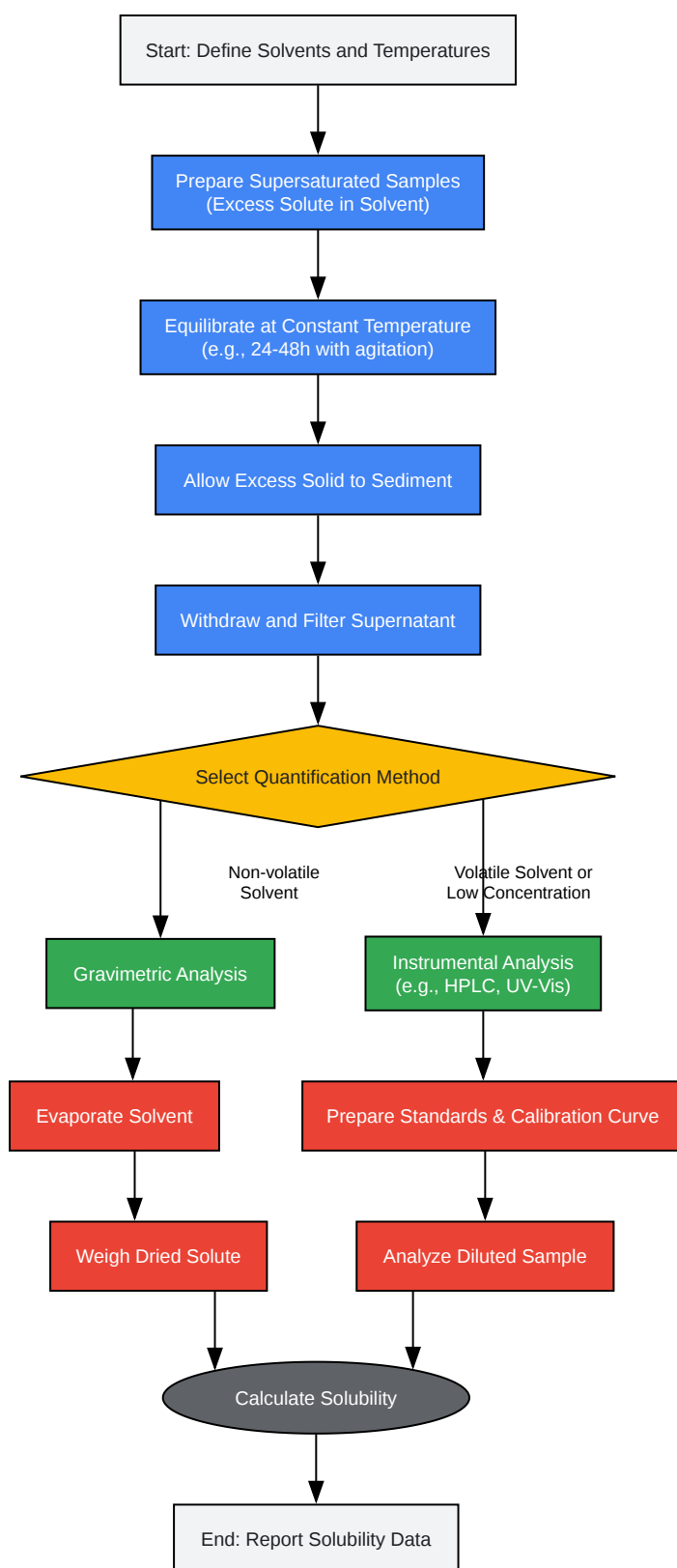
- Once the solvent is completely removed, reweigh the vial containing the dried solute.
- Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.
- Instrumental Analysis (e.g., HPLC or UV-Vis Spectroscopy):
 - Prepare a series of standard solutions of **6-aminopicolinic acid** of known concentrations in the same solvent.
 - Generate a calibration curve by measuring the analytical response (e.g., peak area in HPLC or absorbance at a specific wavelength in UV-Vis) of the standard solutions.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
 - Analyze the diluted sample using the same instrumental method and determine its concentration from the calibration curve.
 - Calculate the original solubility, accounting for the dilution factor.

4.3. Data Analysis and Reporting

- Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L.
- Report the experimental temperature and the specific analytical method used for quantification.
- Perform experiments in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of **6-aminopicolinic acid**.



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Caption: Workflow for the experimental determination of **6-aminopicolinic acid** solubility.

Conclusion

While qualitative data suggests that **6-aminopicolinic acid** is soluble in hot water, DMSO, ethanol, and alkaline solutions, a notable gap exists in the public domain regarding its quantitative solubility in these and other solvent systems. For researchers and drug development professionals, the experimental determination of this property is a critical step. The detailed protocol and workflow provided in this guide offer a robust framework for obtaining reliable and reproducible solubility data, which is indispensable for the successful formulation and application of this important chemical intermediate.

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